molecular formula C13H10N2O2 B5798501 1H-1,3-BENZIMIDAZOL-1-YL(2-METHYL-3-FURYL)METHANONE

1H-1,3-BENZIMIDAZOL-1-YL(2-METHYL-3-FURYL)METHANONE

Cat. No.: B5798501
M. Wt: 226.23 g/mol
InChI Key: RNMFONOAMBWBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,3-BENZIMIDAZOL-1-YL(2-METHYL-3-FURYL)METHANONE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(2-METHYL-3-FURYL)METHANONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-1-YL(2-METHYL-3-FURYL)METHANONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(2-METHYL-3-FURYL)METHANONE involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-1-YL(2-METHYL-3-FURYL)METHANONE can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combined benzimidazole and furan structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzimidazol-1-yl-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9-10(6-7-17-9)13(16)15-8-14-11-4-2-3-5-12(11)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMFONOAMBWBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.